molecular formula C14H10Br2O4 B1434516 3,7-Dibromonaphthalene-2,6-diyl Diacetate CAS No. 1352544-12-7

3,7-Dibromonaphthalene-2,6-diyl Diacetate

Cat. No.: B1434516
CAS No.: 1352544-12-7
M. Wt: 402.03 g/mol
InChI Key: PCKWRUKNLJIPHU-UHFFFAOYSA-N
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Description

3,7-Dibromonaphthalene-2,6-diyl Diacetate is an organic compound with the molecular formula C14H10Br2O4. It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two acetate groups attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromonaphthalene-2,6-diyl Diacetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method starts with 2,6-dihydroxynaphthalene, which undergoes bromination to form 3,7-dibromo-2,6-dihydroxynaphthalene. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromonaphthalene-2,6-diyl Diacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with amines can yield aminonaphthalene derivatives, while oxidation can produce naphthoquinones .

Scientific Research Applications

3,7-Dibromonaphthalene-2,6-diyl Diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dibromonaphthalene-2,6-diyl Diacetate involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acetate groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

    3,6-Dibromonaphthalene-2,7-diol: Similar in structure but with hydroxyl groups instead of acetate groups.

    2,6-Dibromonaphthalene: Lacks the acetate groups, making it less reactive in certain types of chemical reactions.

Uniqueness: 3,7-Dibromonaphthalene-2,6-diyl Diacetate is unique due to the presence of both bromine and acetate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

(6-acetyloxy-3,7-dibromonaphthalen-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O4/c1-7(17)19-13-5-9-4-12(16)14(20-8(2)18)6-10(9)3-11(13)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKWRUKNLJIPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC(=C(C=C2C=C1Br)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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